molecular formula C14H15BrO4 B12594303 Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate CAS No. 648441-92-3

Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B12594303
CAS No.: 648441-92-3
M. Wt: 327.17 g/mol
InChI Key: YPIYBLNEKRGTDS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester group, a bromoethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with a primary alkyl halide to form an ether. In this case, the reaction between 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylic acid and ethyl alcohol in the presence of a base such as sodium hydride or potassium hydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ethyl ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzofuran derivatives.

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Hydrolysis: 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethoxy group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

648441-92-3

Molecular Formula

C14H15BrO4

Molecular Weight

327.17 g/mol

IUPAC Name

ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H15BrO4/c1-3-17-14(16)13-9(2)12-10(18-8-7-15)5-4-6-11(12)19-13/h4-6H,3,7-8H2,1-2H3

InChI Key

YPIYBLNEKRGTDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCBr)C

Origin of Product

United States

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